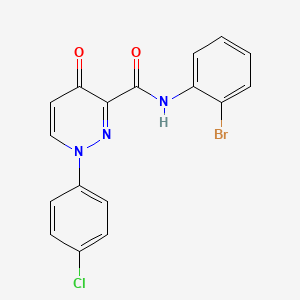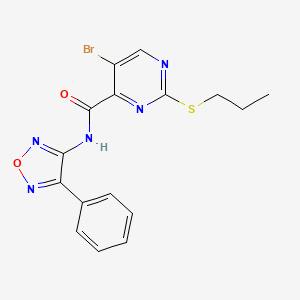![molecular formula C13H13Cl2N3O3S2 B12215257 N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B12215257.png)
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(butylsulfonyl)-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzamide moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide can be compared with other similar compounds, such as:
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide: Similar structure but with a propoxy group instead of dichloro.
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide: Contains a methoxyphenyl group instead of dichloro.
(2E)-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)acrylamide: Features a chlorophenyl group and an acrylamide moiety.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H13Cl2N3O3S2 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C13H13Cl2N3O3S2/c1-2-3-6-23(20,21)13-18-17-12(22-13)16-11(19)9-5-4-8(14)7-10(9)15/h4-5,7H,2-3,6H2,1H3,(H,16,17,19) |
InChI Key |
ZKFDPBQJCIJXST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide](/img/structure/B12215178.png)
![7-methyl-N-(2-methylphenyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12215179.png)

![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12215185.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide](/img/structure/B12215190.png)
![2-methyl-N-(3-methylbutyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12215193.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine](/img/structure/B12215197.png)
![1-(2-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12215203.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B12215206.png)
![5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B12215212.png)

![N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine](/img/structure/B12215234.png)

